2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂·HCl. It is a derivative of tetrahydropyrimidine and contains a phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of phenylglycinol with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reduction Reaction: Another method involves the reduction of 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous ether or THF (tetrahydrofuran) as the solvent.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkylating agents, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) are commonly used reducing agents.
Substitution: Halides (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and strong bases (e.g., sodium hydride, potassium tert-butoxide) are commonly used reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines, alcohols, and aldehydes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceutical intermediates.
Biology: It is used in biological studies to investigate the interaction of small molecules with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications in the treatment of various diseases, including cancer and microbial infections.
Industry: It is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid: This compound lacks the hydrochloride group and may exhibit different chemical and biological properties.
2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide: This compound contains an amide group instead of a carboxylic acid group, leading to different reactivity and biological activity.
2-phenyl-1,4,5,6-tetrahydropyrimidine-5-sulfonic acid: This compound contains a sulfonic acid group instead of a carboxylic acid group, resulting in different chemical properties and applications.
Properties
CAS No. |
1955539-98-6 |
---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
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